1-Phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
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Overview
Description
1-Phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring fused with an oxadiazole moiety and substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of acylhydrazides with carboxylic acids under dehydrating conditions. The pyrrolidinone ring is then introduced via a condensation reaction with an appropriate amine and a ketone.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenolic derivatives.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
1-Phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-Phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one exerts its effects involves interactions with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl groups can enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
1-Phenyl-3-(2-phenylethyl)-1,2,4-oxadiazol-5(4H)-one: Similar structure but lacks the pyrrolidinone ring.
4-Phenyl-5-(2-phenylethyl)-1,2,4-oxadiazol-3-amine: Contains an amine group instead of the pyrrolidinone ring.
Uniqueness: 1-Phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is unique due to the combination of the oxadiazole and pyrrolidinone rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and material science applications.
Properties
IUPAC Name |
1-phenyl-4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19-13-16(14-23(19)17-9-5-2-6-10-17)20-21-18(25-22-20)12-11-15-7-3-1-4-8-15/h1-10,16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLRXUPEALCFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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